Potassium titanyl oxalate dihydrate

Description

Properties

CAS No. |

14402-67-6 |

|---|---|

Molecular Formula |

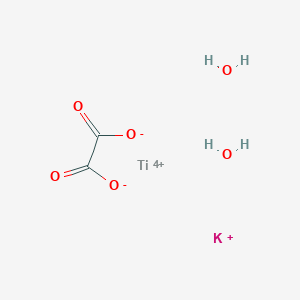

C4O9Ti.2H2O.2K C4H4K2O11Ti |

Molecular Weight |

354.13 g/mol |

IUPAC Name |

dipotassium;oxalate;oxygen(2-);titanium(4+);dihydrate |

InChI |

InChI=1S/2C2H2O4.2K.2H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;;/q;;2*+1;;;-2;+4/p-4 |

InChI Key |

GNRMKQMKBAJVLN-UHFFFAOYSA-J |

Origin of Product |

United States |

Synthetic Methodologies and Material Fabrication

Conventional Aqueous Synthesis Approaches

Traditional methods for synthesizing potassium titanium oxalate (B1200264) dihydrate primarily rely on reactions conducted in aqueous solutions, leveraging precipitation and crystallization principles. These methods are valued for their relative simplicity and scalability.

Precipitation and Crystallization Techniques

The formation of potassium titanium oxalate dihydrate from an aqueous solution is fundamentally a process of precipitation followed by crystallization. After the precursor species are brought together in solution, the resulting complex, being sparingly soluble under specific conditions, precipitates out. The control of cooling rates and solvent evaporation is crucial in this stage to promote the growth of well-defined crystals of the dihydrate form. The process generally involves dissolving the reactants in water, inducing the reaction, and then allowing the solution to cool, which decreases the solubility of the product and leads to its crystallization. nih.gov

Reaction of Potassium Oxalate with Titanium Precursors

A common and straightforward route to potassium titanium oxalate dihydrate involves the direct reaction of potassium oxalate with a suitable titanium precursor in an aqueous medium. One of the most direct precursors is titanium oxalate itself. By reacting stoichiometric amounts of potassium oxalate and titanium oxalate in water, the desired complex can be formed and subsequently crystallized.

Another established method utilizes tetraalkyl titanates, such as tetra-isopropyl titanate, as the titanium source. This process involves the hydrolysis of the tetraalkyl titanate in the presence of potassium hydrogen oxalate. nih.gov The reaction is typically carried out by heating the reactants in water, which leads to the formation of potassium titanium oxalate. A notable advantage of this method is the potential for achieving a virtually quantitative yield. nih.gov For instance, one patented process describes heating tetra-i-propyltitanate with potassium hydrogen oxalate and water, followed by the removal of volatile byproducts like isopropanol (B130326), to yield a crystalline product of high purity. nih.gov

A historical method involves the reaction of freshly precipitated titanic acid (hydrous titanium dioxide) with a concentrated solution of potassium hydrogen oxalate at boiling temperatures. However, this method is reported to result in lower yields of around 50% due to the incomplete reaction of the titanic acid. nih.gov

Advanced Solution-Phase Synthesis

To achieve greater control over particle size, morphology, and purity, advanced solution-phase synthesis techniques have been explored. These methods often involve elevated temperatures and pressures or the use of ultrasonic energy to influence the reaction kinetics and crystallization process.

Solvothermal and Hydrothermal Synthesis Routes

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at temperatures above the boiling point of the solvent in a sealed vessel, known as an autoclave.

Hydrothermal synthesis, which uses water as the solvent, has been employed in the context of potassium titanium oxalate, often as a precursor for other materials like titanium dioxide (TiO₂). For example, the hydrolysis of potassium titanium oxalate under hydrothermal conditions at temperatures ranging from 160 to 170°C has been studied to control the phase composition of the resulting TiO₂ nanoparticles. aalto.firesearchgate.net While these studies focus on the decomposition of the oxalate complex, they highlight the utility of hydrothermal conditions in manipulating titanium-based materials. In a specific instance, treating potassium titanium oxalate hydrothermally at 120°C resulted in the formation of a different titanium oxalate complex, [Ti₂O₃(H₂O)₂(C₂O₄)]·H₂O, which upon heating to 150°C, transformed into a mixed-phase of anatase and rutile TiO₂. rsc.org

Solvothermal synthesis, which employs non-aqueous solvents, is a versatile method for producing metal-organic frameworks (MOFs). While specific reports on the direct solvothermal synthesis of potassium titanium oxalate dihydrate are limited, the principles are applicable. This method allows for the use of a wider range of organic ligands and can lead to novel structures and morphologies. ntu.edu.sgacs.org The synthesis of titanium-based MOFs often involves the reaction of a titanium precursor, like titanium isopropoxide, with an organic linker in a solvent such as N,N-dimethylformamide (DMF) under solvothermal conditions. ntu.edu.sgmagtech.com.cn

Ultrasonic-Assisted Synthetic Procedures

Ultrasonic-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to increased reaction rates and, in some cases, unique product morphologies.

While the direct synthesis of potassium titanium oxalate dihydrate using ultrasound is not extensively documented, the application of ultrasound has been shown to be effective in the synthesis of other metal oxalate complexes and in promoting precipitation. acs.org For instance, ultrasound has been used to assist in the precipitation of oxalate ions, significantly increasing the efficiency of the process. acs.org In a related application, the synthesis of chromene derivatives using potassium titanium oxalate as a catalyst was significantly accelerated by ultrasound, with reaction times decreasing from hours to minutes and yields increasing. ntu.edu.sg This demonstrates the potential of ultrasonic irradiation to enhance reactions involving this compound. The mechanism involves the generation of highly reactive radicals and the enhanced mass transport caused by the acoustic streaming and microjets.

Control of Reaction Parameters for Optimized Yield and Purity

The yield and purity of the synthesized potassium titanium oxalate dihydrate are highly dependent on the precise control of various reaction parameters. Careful optimization of these parameters is essential for achieving a high-quality product.

The molar ratio of the reactants is a critical factor. In the synthesis from tetraalkyl titanates, a molar ratio of approximately two moles of potassium hydrogen oxalate to one mole of the titanate precursor is recommended to achieve high yields. nih.govgoogle.com

Temperature plays a significant role in both the reaction kinetics and the crystallization process. For conventional aqueous synthesis, heating the reaction mixture to ebullition is often employed to ensure the completion of the reaction. nih.gov Subsequent cooling is then controlled to facilitate the crystallization of the product. In hydrothermal synthesis, the temperature directly influences the final product; for instance, different titanium oxide phases are obtained from potassium titanium oxalate at different hydrothermal temperatures. researchgate.net

The reaction duration is another important parameter. In hydrothermal synthesis, the time at the target temperature can impact the crystallinity and phase purity of the product. researchgate.net For ultrasonic-assisted methods, the duration of sonication is a key variable that can be optimized to maximize yield and minimize energy consumption. ntu.edu.sg

The choice of solvent can also be crucial. While water is the standard for conventional synthesis, the use of co-solvents like isopropanol has been reported in the synthesis from tetraalkyl titanates, which can influence the reaction and crystallization behavior. nih.gov

Below are data tables summarizing findings from research on the synthesis of potassium titanium oxalate and related compounds, illustrating the impact of varying reaction parameters.

Table 1: Influence of Synthesis Method and Precursor on Yield

| Titanium Precursor | Co-reactant | Method | Yield (%) | Reference |

| Tetra-i-propyltitanate | Potassium hydrogen oxalate | Aqueous, heating | 95 | nih.gov |

| Freshly precipitated Titanic Acid | Potassium hydrogen oxalate | Aqueous, boiling | ~50 | nih.gov |

Table 2: Effect of Hydrothermal Treatment Temperature on Product Composition (Starting from K₂TiO(C₂O₄)₂)

| Temperature (°C) | Duration (h) | Resulting Product | Reference |

| 120 | 6-12 | [Ti₂O₃(H₂O)₂(C₂O₄)]·H₂O | researchgate.net |

| 150 | - | Rutile/Anatase TiO₂ mixture | rsc.org |

| 160 | 1 | Primarily Anatase TiO₂ | aalto.firesearchgate.net |

| 170 | 1 | Anatase TiO₂ | aalto.fi |

Table 3: Comparison of Conventional vs. Ultrasonic-Assisted Catalysis (Using K₂TiO(C₂O₄)₂ as a catalyst)

| Method | Temperature (°C) | Duration | Yield (%) | Reference |

| Conventional (reflux) | - | 3.5 h | 85 | ntu.edu.sg |

| Ultrasonic | 40 | 15 min | 92 | ntu.edu.sg |

Influence of pH and Temperature on Crystallization

The pH of the solution plays a crucial role in determining the dominant titanium species present and the solubility of the resulting salt. While specific quantitative data on the direct correlation between pH and the yield or crystal size of potassium titanium oxalate dihydrate is not extensively documented in publicly available literature, general principles of oxalate chemistry suggest that the pH must be carefully controlled. For instance, in acidic conditions, the formation of the desired titanyl oxalate complex is favored. However, excessively low pH might increase the solubility of the product, leading to lower yields. Conversely, a higher pH could lead to the precipitation of titanium hydroxides, contaminating the final product. Studies on the synthesis of other metal oxalates, such as lead(II) oxalate hydrate (B1144303), have shown that an optimal pH exists for maximizing the yield. researchgate.net Similarly, research on calcium oxalate crystallization indicates that pH can significantly influence the type of hydrate formed and the crystal morphology.

Temperature is another critical factor that governs the crystallization kinetics. Generally, increasing the temperature enhances the solubility of the reactants, which can be beneficial for achieving a homogeneous reaction mixture before crystallization is induced, often by cooling. The rate of cooling is a key variable; rapid cooling can lead to the formation of smaller, less-ordered crystals, while slow, controlled cooling typically promotes the growth of larger, more well-defined crystals. Research on the thermal dehydration of potassium titanium oxalate dihydrate has been conducted, indicating the compound's behavior at elevated temperatures, though this primarily concerns the decomposition of the solid material rather than its initial crystallization from a solution. Studies on other crystallization processes, such as for potassium sulfate, have shown that both temperature and supersaturation ratio influence the induction time and critical nucleation parameters, with higher temperatures generally favoring larger crystal sizes.

An illustrative representation of the expected influence of pH and temperature on the crystallization of potassium titanium oxalate dihydrate, based on general chemical principles and data from analogous systems, is provided below.

Table 1: Anticipated Effects of pH and Temperature on Potassium Titanium Oxalate Dihydrate Crystallization

| Parameter | Condition | Expected Outcome on Crystallization |

| pH | Low (Acidic) | Favors formation of the titanyl oxalate complex, but very low pH may increase solubility and reduce yield. |

| Neutral to High | Risk of precipitating titanium hydroxides, leading to product contamination. | |

| Temperature | High | Increases reactant solubility; slow cooling from high temperature can promote larger crystal growth. |

| Low | May lead to slower crystallization rates and potentially smaller crystals if nucleation is rapid. |

Stoichiometric Ratio Effects on Product Formation

The stoichiometry of the reactants is a fundamental aspect of the synthesis of potassium titanium oxalate dihydrate, directly impacting the yield and purity of the product. One common synthetic route involves the reaction of a titanium source, such as a tetraalkyl titanate, with potassium hydrogen oxalate and water.

A patented process specifies a particular molar ratio for achieving a high yield of potassium titanyl oxalate. This process involves reacting one mole of a tetraalkyl titanate with approximately two moles of potassium hydrogen oxalate and three moles of water. Adherence to these stoichiometric ratios, within a tolerance of about ±5% for potassium hydrogen oxalate, is reported to result in nearly quantitative yields and a product of high purity. Deviations from these optimal ratios can lead to a significant reduction in yield and the formation of a product with a lower degree of purity.

For example, an excess of the titanium precursor could lead to incomplete reaction and contamination of the final product with unreacted starting material or side products. Conversely, a significant excess of the oxalate source might not be economically viable and could complicate the purification process. The amount of water is also critical, as it is involved in the hydrolysis of the titanium precursor.

The following table illustrates the reported effects of stoichiometric deviations on the formation of potassium titanyl oxalate based on the available patent information.

Table 2: Effect of Stoichiometric Ratios on Potassium Titanyl Oxalate Formation

| Reactant Ratio (Molar) | Reported Outcome | Reference |

| 1 (Tetraalkyl Titanate) : ~2 (Potassium Hydrogen Oxalate) : ~3 (Water) | Quantitative yield, high purity product | |

| Deviation from the 1:2:3 ratio | Reduced yield, lower purity product |

It is important to note that the optimal stoichiometric ratio can also be dependent on the specific titanium precursor used. For instance, another synthesis method involves the reaction of freshly precipitated titanic acid with a concentrated solution of potassium hydrogen oxalate. In this case, the reactivity of the titanic acid can be a limiting factor, potentially leading to incomplete reaction and lower yields if the stoichiometry is not carefully managed.

Structural Elucidation and Coordination Chemistry

Coordination Environment of the Titanium(IV) Center

The central titanium atom exists in the +4 oxidation state. While in aqueous solutions the compound may exist as mononuclear [Ti(OH)₂(C₂O₄)₂]²⁻ or [TiO(C₂O₄)₂]²⁻ anions, its configuration in the solid state is more intricate. utwente.nl Detailed crystallographic studies on the analogous ammonium (B1175870) titanyl oxalate (B1200264) reveal that the anions can form larger, cyclic tetranuclear complexes. utwente.nlutwente.nl In these structures, each titanium atom is six-coordinated, displaying a distorted octahedral geometry. utwente.nl

In a well-documented analogue, the coordination sphere of each titanium atom is composed of six oxygen atoms. utwente.nl Two of these are bridging oxygen atoms that link to adjacent titanium atoms within the tetrameric unit, and the remaining four oxygen atoms are provided by two bidentate oxalate groups. utwente.nl The arrangement of the bridging oxygen atoms is cis to one another. utwente.nl This octahedral coordination is a common feature in titanium(IV) chemistry and is observed in various titanium oxalate precursors used for synthesizing titanium dioxide. rsc.orgresearchgate.net

Role of Oxalate Ligands in Complex Formation

The oxalate groups (C₂O₄²⁻) are fundamental to the structure of the complex anion. They function as bidentate chelating ligands, meaning each oxalate ion binds to the central titanium atom through two of its oxygen atoms. smolecule.com This chelation results in the formation of stable five-membered rings (Ti-O-C-C-O), a characteristic feature of metal-oxalate complexes.

In the complex anion [TiO(C₂O₄)₂]²⁻, two oxalate ligands are bound to each titanium center. smolecule.com In the solid-state tetranuclear structure of the ammonium analogue, the titanium atoms are linked by bridging oxygen atoms, while the bidentate oxalate groups complete the octahedral coordination sphere of each metal center. utwente.nl The ability of oxalate to act as both a chelating and a potential bridging ligand is crucial for the formation of various multinuclear metal oxalate architectures. nih.gov

Analysis of Hydration States and Intermolecular Interactions

The formula K₂[TiO(C₂O₄)₂]·2H₂O indicates the presence of two water molecules for each formula unit. nih.gov These water molecules are not directly bonded to the titanium(IV) center; instead, they are present as crystal water (water of hydration). smolecule.com These water molecules play a critical structural role by participating in an extensive network of hydrogen bonds. smolecule.com

Structural Analogies with Perovskite-Type Compounds

A structural analogy can be drawn between potassium titanium oxalate dihydrate and certain perovskite-type compounds, although this comparison is formal and based on stoichiometry rather than a direct replication of the crystal lattice. Some halide perovskites have the general formula A₂BX₆, such as the lead-free potassium titanium halide K₂TiBr₆.

Potassium titanium oxalate dihydrate can be written with the general stoichiometric formula A₂[MXL₂]·2H₂O, where A is K⁺, M is Ti⁴⁺, X is the oxo ligand (O²⁻), and L is the oxalate ligand (C₂O₄²⁻). The analogy to the A₂BX₆ perovskite lies in the 2:1 ratio of the A-site cation (potassium) to the complex anion. However, the structural differences are significant:

The anion in the oxalate complex, [TiO(C₂O₄)₂]²⁻, is large and polyatomic, involving chelating ligands, and can form even larger tetranuclear units in the solid state. utwente.nl This is in stark contrast to the simple, monoatomic halide ligands (e.g., Br⁻) that form a highly symmetric [TiBr₆]⁴⁻ octahedron in the halide perovskite.

The characteristic crystal structure of a perovskite involves a 3D network of corner-sharing BX₆ octahedra. The crystal structure of titanyl oxalate salts is a more complex ionic arrangement of discrete complex anions, counter-ions, and water molecules stabilized by electrostatic forces and hydrogen bonds, which does not form a true perovskite lattice. utwente.nlsmolecule.com

Therefore, the analogy is limited to the stoichiometric relationship between the counter-ion and the complex anion.

Interactive Data Tables

Table 1: Structural and Coordination Properties of Potassium Titanium Oxalate Dihydrate

| Property | Description | Source(s) |

| Titanium Oxidation State | +4 | utwente.nl |

| Coordination Number | 6 | utwente.nl |

| Coordination Geometry | Distorted Octahedral | utwente.nl |

| Coordinating Ligands | Oxo (O²⁻), Oxalate (C₂O₄²⁻) | utwente.nlsmolecule.com |

| Oxalate Ligand Role | Bidentate chelating | smolecule.com |

| Water Molecules | Two per formula unit; exist as non-coordinated crystal water | smolecule.comnih.gov |

| Key Interactions | Ionic bonds, Hydrogen bonding network, Bidentate chelation | smolecule.com |

| Solid-State Anion Form | Can form complex tetranuclear units, e.g., [Ti₄O₄(C₂O₄)₈]⁸⁻ (in analogues) | utwente.nlutwente.nl |

Thermochemical Behavior and Decomposition Kinetics

Thermal Dehydration Processes

The initial stage in the thermal decomposition of potassium titanium oxalate (B1200264) dihydrate involves the loss of its water of hydration. This dehydration process has been investigated using techniques such as thermogravimetry (TG) and differential thermal analysis (DTA).

The dehydration of potassium titanium oxalate dihydrate is reported to occur in multiple stages, with the exact mechanism being sensitive to experimental conditions such as the heating rate and atmospheric environment. rsc.org Studies have shown that the dehydration process for potassium titanyl oxalate begins at approximately 70°C and is complete by 200°C, proceeding through several distinct stages. rsc.org The loss of the two water molecules associated with the compound can occur sequentially or in a single, practically irreversible step. researchgate.net The nature of the dehydration, whether it is a single or multi-step process, can be influenced by factors like the surrounding atmosphere (e.g., air, nitrogen, or carbon dioxide). rsc.org

Thermogravimetric analysis (TGA) is a primary tool for studying the kinetics of the dehydration of potassium titanium oxalate dihydrate. By monitoring the mass loss of the compound as a function of temperature at different heating rates, kinetic parameters can be determined. researchgate.net For instance, in a study conducted under a nitrogen atmosphere, the dehydration was observed as the first of five major decomposition stages. researchgate.net The experimental mass loss data from TGA for the dehydration step shows good agreement with the theoretical values. researchgate.net

One study reported the activation energy for the dehydration step to be 180.77 kJ mol⁻¹. researchgate.net Another investigation, focusing on the dehydration as a single-step process, utilized model-free methods to analyze the thermogravimetric data. researchgate.net

Table 1: Thermogravimetric Data for the Dehydration of Potassium Titanium Oxalate Dihydrate

| Parameter | Value | Reference |

| Onset Temperature | ~70 °C | rsc.org |

| Completion Temperature | ~200 °C | rsc.org |

| Activation Energy (Ea) | 180.77 kJ mol⁻¹ | researchgate.net |

Note: The values presented are from different studies and may vary based on experimental conditions.

Isoconversional methods are powerful tools for analyzing the kinetics of solid-state reactions, including the dehydration of potassium titanium oxalate dihydrate, without assuming a specific reaction model. researchgate.netresearchgate.net These "model-free" approaches allow for the determination of the activation energy (Ea) as a function of the extent of conversion (α). researchgate.netresearchgate.net The variation in Ea with α can provide insights into the complexity of the reaction mechanism. researchgate.netresearchgate.net

For the dehydration of potassium titanium oxalate dihydrate, isoconversional methods have been applied to both thermogravimetric (TG) and differential scanning calorimetry (DSC) data. researchgate.net The results have shown a dependence of the activation energy on the degree of conversion, indicating a complex dehydration process. researchgate.net This complexity suggests that the dehydration may involve more than a simple, single-step mechanism. researchgate.net The application of these methods provides a more detailed understanding of the energy barriers that must be overcome as the dehydration reaction progresses. researchgate.net

Solid-State Decomposition Pathways

Following dehydration, the anhydrous potassium titanium oxalate undergoes further decomposition at higher temperatures. This process involves the breakdown of the oxalate moiety and the formation of new solid phases.

The decomposition of the anhydrous potassium titanium oxalate is not a direct conversion to the final products but proceeds through the formation of intermediate solid phases. researchgate.netresearchgate.net After dehydration, the anhydrous oxalate begins to decompose rapidly above 275°C. rsc.org The decomposition of the oxalate groups can lead to the formation of a carbonate intermediate that may entrap carbon dioxide within its matrix. researchgate.net This trapped CO2 is then released at higher temperatures. researchgate.net

In some cases, the decomposition of the oxalate can lead to the formation of anatase TiO2 as an intermediate below 400°C. researchgate.net Studies on similar compounds, like barium titanyl oxalate, have also shown the formation of transient intermediates containing both oxalate and carbonate groups. researchgate.net The reaction between hydrous titanium oxide and potassium carbonate, a related system, has been shown to form K₂Ti₃O₇ nanocrystallites as an intermediate phase at lower temperatures. researchgate.net

The final products of the thermal decomposition of potassium titanium oxalate dihydrate are typically a mixture of titanium dioxide (TiO₂) and various potassium titanates. researchgate.netnih.gov The exact composition of the final product depends on the decomposition conditions. The thermal decomposition ultimately leads to the formation of potassium titanate (K₂TiO₃ or other stoichiometries). rsc.orgresearchgate.net The chemical formula for potassium titanate crystals is generally represented as K₂O·nTiO₂, where 'n' can be 1, 2, 4, 6, or 8, leading to different crystal structures. nih.gov

The decomposition process proceeds through several stages, with the combined elimination of carbon monoxide and carbon dioxide being a key step in the formation of the final titanate. researchgate.net The activation energy for this combined elimination and formation of the final titanate has been determined to be approximately 315 kJ mol⁻¹. researchgate.net The formation of different potassium titanates, such as potassium metatitanate (K₂TiO₃), sodium metatitanate, sodium trititanate, sodium hexatitanate, and potassium octatitanate, has been observed in related synthesis processes involving titanium salts and potassium sources at high temperatures. nih.gov The synthesis of anatase and rutile phases of TiO₂ from potassium titanium oxalate has also been reported, with the phase composition being controllable through the synthesis conditions. researchgate.netrsc.org

Table 2: Key Stages in the Solid-State Decomposition of Potassium Titanium Oxalate

| Temperature Range | Process | Products | Reference |

| > 275 °C | Onset of anhydrous oxalate decomposition | Intermediate phases | rsc.org |

| < 400 °C | Partial oxalate decomposition | Anatase TiO₂ (intermediate) | researchgate.net |

| 460 - 600 °C | Release of trapped CO₂ | - | researchgate.net |

| Final Stage | Complete decomposition | Potassium Titanate, Titanium Dioxide | rsc.orgresearchgate.net |

Note: The temperature ranges are approximate and can be influenced by experimental parameters.

Influence of Particle Morphology and Atmospheric Conditions on Decomposition Kinetics

The decomposition kinetics of potassium titanium oxalate dihydrate are significantly influenced by the physical characteristics of the solid reactant, such as particle morphology, and the chemical nature of the surrounding atmosphere. These factors can alter reaction rates, decomposition pathways, and the temperatures at which different decomposition stages occur.

Detailed Research Findings

Influence of Particle Morphology:

Research into the thermal decomposition of potassium titanium oxalate dihydrate has indicated that, under a nitrogen atmosphere, the particle size of the compound does not have a substantial impact on the decomposition kinetics. Studies employing thermogravimetric (TG) and differential thermal analysis (DTA) have shown that the onset and peak temperatures of the decomposition stages, as well as the apparent activation energy, remain largely independent of the particle size. This suggests that the decomposition process is not primarily controlled by the external surface area of the particles but rather by the intrinsic chemical reaction and heat transfer within the bulk material.

For instance, in a nitrogen atmosphere, the decomposition proceeds through a series of defined stages, and the kinetic parameters associated with these stages are found to be consistent across different particle size fractions. This implies that for the range of particle sizes typically studied, the diffusion of gaseous products out of the solid matrix is not the rate-limiting step.

Influence of Atmospheric Conditions:

The composition of the surrounding atmosphere plays a crucial role in the thermochemical behavior and decomposition kinetics of potassium titanium oxalate dihydrate. The decomposition pathway and the nature of the final products can vary significantly between inert, oxidizing, and reducing atmospheres.

In an inert atmosphere , such as nitrogen or argon, the decomposition of potassium titanium oxalate dihydrate proceeds through several distinct stages. Following the initial dehydration, the anhydrous oxalate decomposes to form intermediate products, including potassium carbonate and titanium dioxide, with the evolution of carbon monoxide and carbon dioxide. The final product at higher temperatures is typically potassium titanate.

In a carbon dioxide atmosphere , the decomposition can also be affected. The presence of CO2 can suppress the decomposition of carbonate intermediates, shifting their decomposition to higher temperatures.

Data Tables

Table 1: Decomposition Stages of Potassium Titanium Oxalate Dihydrate in a Nitrogen Atmosphere

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|---|

| Dehydration | ~70 - 200 | ~9.2 | Loss of two water molecules |

| Anhydrous Decomposition I | ~275 - 400 | Variable | Initial decomposition of the oxalate group |

| Anhydrous Decomposition II | ~400 - 550 | Further decomposition and formation of intermediates (e.g., potassium carbonate) | |

| Final Decomposition | > 550 | Variable | Decomposition of intermediates to form the final product (potassium titanate) |

Table 2: Qualitative Influence of Atmosphere on Decomposition

| Atmosphere | Observed Effects |

|---|---|

| Nitrogen (Inert) | Clear separation of decomposition stages. |

| Air (Oxidizing) | Overlapping of decomposition stages due to oxidation of gaseous products. Exothermic effects are more pronounced. |

| Carbon Dioxide | Shifts the decomposition of carbonate intermediates to higher temperatures. |

Advanced Spectroscopic and Diffractional Characterization Techniques

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Parameters

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. For potassium titanium oxalate (B1200264) dihydrate, XRD analysis confirms its crystalline nature. alfa-chemistry.com Studies have shown that the compound crystallizes in the monoclinic system with the space group P2₁/c. chemicalbook.com

The crystal structure consists of potassium cations (K⁺), a titanyl group (TiO²⁺), two oxalate anions (C₂O₄²⁻), and two molecules of water of crystallization. nih.govnih.gov The titanium atom is in a +4 oxidation state and is coordinated to an oxo group and two bidentate oxalate ligands. chemicalbook.com The water molecules are not directly coordinated to the titanium center but are involved in an extensive hydrogen-bonding network that stabilizes the crystal lattice. chemicalbook.com

Detailed structural parameters have been reported for compounds analogous to potassium titanium oxalate dihydrate, providing insight into its atomic arrangement.

Table 1: Crystallographic Data for an Analogous Ammonium (B1175870) Titanium Oxalate Hydrate (B1144303)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.473(2) |

| b (Å) | 11.329(1) |

| c (Å) | 17.646(2) |

| β (°) | 126.66(1) |

| Volume (ų) | 2160.6 |

| Z (formula units/cell) | 8 |

| Source: Smolecule chemicalbook.com |

These parameters provide a foundational understanding of the three-dimensional arrangement of atoms within the crystal, which is essential for interpreting its other properties.

Vibrational Spectroscopy (FTIR, Raman) for Ligand and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and bonding within a molecule. In potassium titanium oxalate dihydrate, these techniques confirm the coordination of the oxalate ligands to the titanium center and the presence of the titanyl (Ti=O) bond and water molecules. alfa-chemistry.com

The spectra are characterized by vibrations of the oxalate ligand, the Ti-O bonds, and the O-H bonds of the water molecules. The oxalate ion (C₂O₄²⁻) has a planar structure with D₂h symmetry in some solid-state compounds, leading to mutually exclusive IR and Raman active modes. walisongo.ac.idqut.edu.au However, upon coordination to a metal ion, its symmetry is often lowered, and modes may become active in both spectra.

Table 2: Typical Vibrational Frequencies for Metal Oxalates and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

| ~3500 - 3200 | O-H stretching (water) | FTIR | mdpi.com |

| 1604–1615 | Asymmetric C=O stretching (oxalate) | FTIR | mdpi.com |

| 1312–1319 | Symmetric C-O stretching (oxalate) | FTIR | mdpi.com |

| ~900 | ν(C-C) stretching (oxalate) | Raman | qut.edu.auqut.edu.au |

| ~860 | O-C-O bending (oxalate) | Raman | qut.edu.auqut.edu.au |

| ~500 | Symmetric O-C-O bending (oxalate) | Raman | qut.edu.au |

| ~950 | Ti=O stretching (titanyl) | FTIR/Raman | Inferred |

Note: Specific peak positions for potassium titanium oxalate dihydrate can vary. The table provides a general range based on related oxalate compounds.

The presence of strong bands in the regions associated with carboxylate stretching confirms the identity of the oxalate ligands. The Ti=O stretch is typically observed in the 900-1000 cm⁻¹ region. The broad absorption bands in the high-frequency region of the FTIR spectrum (around 3400 cm⁻¹) are characteristic of the O-H stretching vibrations of the water of hydration. mdpi.com

Electron Microscopy (SEM, TEM) for Microstructural and Nanoscale Morphology Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the material's morphology and microstructure. While specific SEM and TEM images of pure potassium titanium oxalate dihydrate crystals are not widely published, studies on its use as a precursor provide insights into the morphologies that can be derived from it.

For instance, potassium titanium oxalate dihydrate is used in the hydrothermal synthesis of titanium dioxide (TiO₂) nanoparticles. rsc.orgresearchgate.net The morphology of the resulting TiO₂ can be controlled by the reaction conditions. SEM and TEM analyses of these derived materials show various forms, from nanoparticles to more complex structures like durian-shaped mixed-phase crystals. rsc.org The initial crystalline nature of the potassium titanium oxalate dihydrate influences the formation and final morphology of the resulting nanomaterials. Research on other metal oxalates, such as calcium oxalate, reveals well-defined crystal habits, such as plate-like monoclinic and dipyramidal tetragonal structures, which can be clearly visualized by SEM. researchgate.net It is expected that potassium titanium oxalate dihydrate also forms distinct crystals, often appearing as a white crystalline powder. chemicalbook.comhimedialabs.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements on the surface of a material. For potassium titanium oxalate dihydrate, XPS would be used to confirm the presence of K, Ti, O, and C and to determine the oxidation state of titanium.

The binding energy of the core-level electrons is characteristic of each element and its chemical environment. For titanium, the Ti 2p region is of particular interest. The Ti 2p spectrum consists of a doublet, Ti 2p₃/₂ and Ti 2p₁/₂, due to spin-orbit coupling. The binding energy of the Ti 2p₃/₂ peak for Ti(IV) in oxides is typically found around 458.5 eV. sigmaaldrich.com

Table 3: Reference Binding Energies for Elements in Related Materials

| Element | Core Level | Chemical State | Binding Energy (eV) |

| Ti | 2p₃/₂ | Ti⁴⁺ in TiO₂ | ~458.5 |

| O | 1s | Lattice Oxygen (in oxides) | ~529-530 |

| O | 1s | Carbonyl/Carboxylate (C=O/O-C=O) | ~531-532 |

| K | 2p₃/₂ | K⁺ in K-doped TiO₂ | ~292.5 |

| C | 1s | C-C/C-H | ~284.8 |

| C | 1s | C=O (oxalate) | ~288-289 |

| Source: Thermo Fisher Scientific sigmaaldrich.com, ResearchGate nist.govresearchgate.net |

An XPS analysis of potassium titanium oxalate dihydrate is expected to show the Ti 2p₃/₂ peak at a binding energy consistent with the Ti⁴⁺ oxidation state. The O 1s spectrum would be complex, with contributions from the Ti-O bond, the oxalate's carbonyl and carboxylate oxygens, and the water of hydration. The K 2p and C 1s spectra would confirm the presence of potassium ions and the carbon framework of the oxalate ligands, respectively.

UV-Visible Spectroscopy for Electronic Structure and Analytical Applications

UV-Visible spectroscopy probes the electronic transitions within a compound. For potassium titanium oxalate dihydrate, an aqueous solution is colorless, indicating a lack of significant absorption in the visible region. himedialabs.com The primary electronic transitions are expected to occur in the UV region and are associated with ligand-to-metal charge transfer (LMCT) from the oxalate and oxo ligands to the Ti(IV) center.

A characteristic application of potassium titanium oxalate dihydrate in UV-Visible spectroscopy is in the quantitative determination of hydrogen peroxide. walisongo.ac.id In the presence of H₂O₂, a yellow-orange peroxotitanium(IV) complex is formed, which has a strong absorption maximum around 400 nm. walisongo.ac.id

The UV-Visible spectrum of an aqueous solution of potassium oxalate shows absorption bands around 250-300 nm. psu.ac.thpsu.ac.th The spectrum of potassium titanium oxalate dihydrate in solution is expected to be influenced by the electronic transitions involving the titanium center. Studies on related oxalato complexes show internal transitions within the oxalate group around 285-293 nm. psu.ac.thpsu.ac.th

Table 4: UV-Visible Absorption Data for Related Oxalate Compounds

| Compound | Solvent | λmax (nm) | Type of Transition |

| Potassium Oxalate | Water | ~253-293 | n → π* (oxalate) |

| Potassium Tris(oxalato)aluminate(III) | Water | ~253-293 | n → π* (oxalate) |

| Peroxotitanium(IV) complex | Acidic Water | ~400 | LMCT |

| Source: Characterization of Products from Oxalato Complexes psu.ac.thpsu.ac.th, The Royal Society of Chemistry walisongo.ac.id |

The electronic spectrum provides valuable information for understanding the photocatalytic potential of materials derived from potassium titanium oxalate dihydrate, as the electronic band structure dictates the absorption of light and the generation of electron-hole pairs.

Mechanistic Investigations of Chemical Reactivity

Catalytic Reaction Mechanisms

Potassium Titanium Oxalate (B1200264) (PTO) is recognized as an effective, water-soluble catalyst, particularly in the synthesis of organic compounds such as chromene derivatives. sigmaaldrich.comresearchgate.net Its catalytic prowess stems from the nature of its central titanium atom and its interaction with various substrates.

Elucidation of Active Sites and Interaction with Substrates

The primary active site in Potassium Titanium Oxalate for many catalytic reactions is the Lewis acidic titanium(IV) center. In multi-component reactions, such as the synthesis of chromenes from an aldehyde, malononitrile, and a phenol (B47542) derivative, the catalytic cycle is initiated by the interaction of a substrate with this titanium center. researchgate.netnih.gov

A plausible mechanism involves the activation of the aldehyde's carbonyl group. nih.gov The oxygen atom of the carbonyl group coordinates to the electron-deficient Ti(IV) center. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a carbanion, such as that formed from malononitrile. This activation is a critical step that facilitates the initial condensation between the aldehyde and the active methylene (B1212753) compound. nih.gov The water-soluble nature of the PTO catalyst simplifies its removal from the reaction medium after completion, an advantage over many heterogeneous catalysts. researchgate.net

Role in Lowering Activation Energies for Organic Transformations

Catalysts function by providing an alternative reaction pathway with a lower activation energy (Ea), thereby increasing the reaction rate. While specific quantitative values for the reduction in activation energy for PTO-catalyzed organic reactions are not extensively documented, the dramatic improvement in reaction conditions serves as strong evidence of this effect.

For instance, in the synthesis of substituted chromenes, utilizing PTO as a catalyst under ultrasonic irradiation (40 kHz) at 40°C affords yields of up to 92% in just 15 minutes. researchgate.net The same reaction performed via conventional heating at reflux temperature requires 3.5 hours to achieve a lower yield of 85%. researchgate.net This significant reduction in reaction time and temperature indicates a much lower kinetic barrier, consistent with a lowering of the activation energy. The application of non-traditional activation methods like ultrasound can work synergistically with the catalyst to overcome the energy barrier more efficiently. researchgate.netdntb.gov.ua

Studies on analogous cooperative catalytic systems, where multiple active sites work in concert, have shown that this approach can reduce the activation energy by as much as 30-50% compared to a simple mixture of catalytic components, further underscoring the principle that tailored catalysts lower the energy demands of chemical transformations. usf.edu The thermal decomposition of PTO itself has been studied, revealing that the elimination of carbon monoxide and carbon dioxide to form the final titanate product has an activation energy of approximately 315 kJ mol⁻¹. researchgate.net

Table 1: Comparison of Catalytic Methods for Chromene Synthesis Using Potassium Titanium Oxalate (PTO)

| Feature | Conventional Method | Ultrasonic Method |

|---|---|---|

| Catalyst | Potassium Titanium Oxalate (PTO) | Potassium Titanium Oxalate (PTO) |

| Reaction Time | 3.5 hours | 15 minutes |

| Yield | 85% | 92% |

| Energy Input | Reflux Temperature | 40°C, 40 kHz |

Data sourced from a study on the ultrasonic synthesis of substituted chromenes. researchgate.net

Photocatalytic Action Mechanisms

While Potassium Titanium Oxalate Dihydrate itself is not the primary photoactive species, it is a crucial precursor in the synthesis of highly efficient titanium dioxide (TiO₂) photocatalysts. rsc.org The conditions of its conversion, often through hydrothermal methods or calcination, determine the phase (anatase, rutile, or brookite), crystallinity, and particle size of the resulting TiO₂, which in turn dictates its photocatalytic mechanism and efficiency. rsc.orgresearchgate.net The presence of potassium and oxalate ions during synthesis significantly influences the final properties of the TiO₂ material.

Light Absorption and Generation of Electron-Hole Pairs

Like other semiconductor photocatalysts, the activity of TiO₂ derived from PTO is initiated by the absorption of photons with energy equal to or greater than its bandgap (approx. 3.2 eV for anatase). researchgate.net This absorption excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged hole (h⁺) in the valence band. diva-portal.orgresearchgate.net

(1) TiO₂ + hν → e⁻ (CB) + h⁺ (VB)

The potassium ions (K⁺) from the precursor can become incorporated into the TiO₂ lattice. researchgate.netazom.com K⁺ doping can influence the electronic structure, often leading to a blue shift in the light absorption edge, which is attributed to quantum confinement effects in the smaller nanoparticles formed in the presence of the dopant. azom.com Furthermore, the presence of potassium can enhance charge separation and electron mobility, which are critical for efficient photocatalysis, by creating surface defects or oxygen vacancies that can trap electrons, thus prolonging the lifetime of the charge carriers and making them more available for surface reactions. nih.gov

Formation and Reactivity of Reactive Oxygen Species in Degradation Processes

The photogenerated electrons and holes migrate to the catalyst surface where they initiate redox reactions with adsorbed species, primarily water and oxygen, to form highly reactive oxygen species (ROS). These ROS are the primary agents of degradation for organic pollutants. researchgate.net

The positive holes (h⁺) are powerful oxidants and can directly oxidize adsorbed organic molecules. Alternatively, they can react with surface hydroxyl groups or adsorbed water molecules to produce hydroxyl radicals (•OH), which are extremely potent, non-selective oxidants. diva-portal.org

(2) h⁺ + H₂O → •OH + H⁺ (3) h⁺ + OH⁻ → •OH

Simultaneously, the electrons (e⁻) in the conduction band react with adsorbed molecular oxygen (O₂) to generate superoxide (B77818) radical anions (•O₂⁻). researchgate.netresearchgate.net

(4) e⁻ + O₂ → •O₂⁻

In systems containing both TiO₂ and oxalate, hydroperoxyl radicals (HO₂•) and singlet oxygen (¹O₂) have been identified as primary oxidants in certain degradation pathways. eeer.org The presence of oxalate can significantly boost the production of HO₂• through a dual-pathway mechanism involving both electron transfer in peroxo-metal complexes and the reduction of oxygen by complexes formed between oxalate and surface Ti³⁺ sites. eeer.org

Table 2: Influence of K⁺-Doping (from PTO precursor) on TiO₂ Nanoparticle Properties

| Property | Pure TiO₂ | K⁺-Doped TiO₂ |

|---|---|---|

| Anatase-Rutile Phase Transformation Temp. | Lower | Higher |

| Average Particle Size | Larger | Smaller |

| Specific Surface Area | Decreases more rapidly with calcination | More stable with calcination |

| Light Absorption Edge | ~376 nm | Blue-shifted (~345-364 nm) |

Data synthesized from studies on K⁺-doped TiO₂ nanoparticles prepared by the sol-gel process. azom.com

Hydrolysis and Coagulation Mechanisms in Aqueous Systems

Potassium Titanium Oxalate is an effective coagulation agent for water and wastewater treatment, a property that derives from its hydrolysis behavior in aqueous solutions. researchgate.netdeswater.com Unlike pre-formed metal salt coagulants, PTO acts as a precursor that generates the active coagulating species in situ.

When added to water, Potassium Titanium Oxalate undergoes rapid hydrolysis. deswater.com The titanyl oxalate complex breaks down, releasing potassium and oxalate ions and forming hydrous titanium dioxide, also represented as titanium hydroxide (B78521) [TiO(OH)₂]. researchgate.net

(5) K₂TiO(C₂O₄)₂ + 2H₂O → TiO(OH)₂ (s) + 2K⁺ + 2C₂O₄²⁻ + 2H⁺

This freshly precipitated, amorphous, and highly active hydrous TiO₂ is the key to the coagulation process. It possesses a large surface area and a strong affinity for adsorbing various contaminants. researchgate.neteu-jr.eu The mechanism of pollutant removal involves several concurrent processes:

Surface Adsorption: Negatively charged hydrous TiO₂ surfaces can effectively adsorb positively charged species. In studies on heavy metal removal, it was shown that arsenite (As(III)), arsenate (As(V)), and some cadmium (Cd²⁺) ions are efficiently adsorbed onto the surface of the TiO(OH)₂ particles. researchgate.net

Sweep Coagulation: The hydrous TiO₂ particles act as nuclei, enmeshing and trapping suspended colloidal particles and other impurities as they aggregate and settle out of the solution, a process known as sweep flocculation.

Co-precipitation: In hard water containing calcium ions (Ca²⁺), the released oxalate ions react to form insoluble calcium oxalate (CaC₂O₄). This precipitate can incorporate other divalent cations, such as Cd²⁺, into its crystal lattice, effectively removing them from the solution via co-precipitation. researchgate.net

Titanium-based coagulants are noted for their high efficiency, ability to function at low temperatures, and the formation of dense flocs that settle quickly. researchgate.netresearchgate.net The use of complex titanium-containing coagulants can reduce the settling time of the resulting sludge by up to 25% compared to traditional coagulants. mdpi.com

Reactivity with Oxidizing Agents and Complexation Dynamics

The chemical behavior of potassium titanium oxalate dihydrate is characterized by its reactions with oxidizing agents, which can lead to the formation of peroxo complexes or the oxidation of the oxalate ligand, and by the dynamic nature of its coordination sphere, which allows for ligand exchange and the formation of mixed-ligand complexes.

Reactivity with Oxidizing Agents

The interaction of potassium titanium oxalate dihydrate with oxidizing agents is a key aspect of its chemistry, with the reaction products and mechanisms being dependent on the nature of the oxidant and the reaction conditions.

One of the most well-documented reactions is with hydrogen peroxide (H₂O₂). In an acidic medium, potassium titanium oxalate reacts with H₂O₂ to form a distinctively yellow to orange-red peroxo-titanium complex, often referred to as pertitanic acid. This reaction is highly specific to hydrogen peroxide and forms the basis of a sensitive spectrophotometric method for the quantification of H₂O₂. researchgate.netnih.gov The colored complex exhibits a strong absorbance at approximately 400 nm, allowing for precise measurement of hydrogen peroxide concentrations. researchgate.netacs.org The formation of this peroxo complex is a second-order reaction with a 1:1 stoichiometry between titanium(IV) and H₂O₂. nih.gov The reaction is understood to proceed via an inner-sphere mechanism where hydrogen peroxide coordinates to the titanium(IV) center. nih.gov

The reaction can be represented as: [TiO(C₂O₄)₂]²⁻ + H₂O₂ + 2H⁺ → [Ti(O₂)(C₂O₄)₂]²⁻ + H₂O

This reactivity is also harnessed in materials synthesis. For instance, TiO₂ powders with varying morphologies can be synthesized by reacting potassium titanium oxalate with H₂O₂ in an acidic medium, followed by hydrothermal treatment. nih.gov In the absence of hydrogen peroxide, reaction with hydrochloric acid can lead to a different product, C₂O₇Ti₂·3H₂O. nih.gov

5 [TiO(C₂O₄)₂]²⁻ + 2 MnO₄⁻ + 16 H⁺ → 5 Ti⁴⁺ + 2 Mn²⁺ + 20 CO₂ + 8 H₂O

The presence of the titanium ion can influence the rate of this oxidation compared to free oxalic acid, though detailed mechanistic studies specifically on the potassium titanium oxalate complex are not extensively documented. It is known that for other metal oxalate complexes, such as iron(II) oxalate, the metal center can play a role in the oxidation mechanism. utwente.nl

The redox potential of the Ti(IV)/Ti(III) couple in an oxalate medium is a critical factor in its reactivity. Studies have shown that the half-wave potential of the titanyl oxalate complex is pH-dependent. acs.org In 1 M HCl, the formal redox potential of the Ti(IV)/Ti(III) couple has been determined to be approximately +0.009 V versus the standard hydrogen electrode (SHE). dntb.gov.ua This relatively low potential suggests that Ti(IV) in this complex is a mild oxidizing agent and can be reduced under appropriate conditions.

Table 1: Reactivity of Potassium Titanium Oxalate Dihydrate with Oxidizing Agents

| Oxidizing Agent | Reaction Conditions | Products | Observations |

| Hydrogen Peroxide (H₂O₂) | Acidic medium | Peroxo-titanium complex, [Ti(O₂)(C₂O₄)₂]²⁻ | Formation of a yellow to orange-red solution. researchgate.netnih.gov |

| Potassium Permanganate (B83412) (KMnO₄) | Acidic solution | Ti⁴⁺, Mn²⁺, CO₂, H₂O | Decolorization of the purple permanganate solution. |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic solution | Ti⁴⁺, Cr³⁺, CO₂, H₂O | Color change from orange to green. |

Complexation Dynamics

The titanyl oxalate anion, [TiO(C₂O₄)₂]²⁻, is the predominant mononuclear species in aqueous solutions between pH 1 and 4. acs.org This complex is characterized by its stability, yet it exhibits lability in ligand exchange, allowing for the formation of mixed-ligand complexes. utwente.nlacs.org

The stability of the titanium(IV) oxalate complexes has been a subject of several investigations, with reported stability constants showing some variation. The stepwise stability constants (log β) for the formation of titanium(IV) oxalate complexes are significant, indicating a strong association between titanium(IV) and the oxalate ligands.

Studies have reported values for log β₁ around 7.90 and for log β₂ around 13.24 for the formation of [Ti(OH)₂(C₂O₄)] and [Ti(OH)₂(C₂O₄)₂]²⁻ respectively in a 0.5 M NaClO₄ medium. acs.org These high stability constants underscore the thermodynamic favorability of these complexes.

The lability of the oxalate ligands is demonstrated by the formation of mixed-ligand complexes. For instance, in the presence of pyrocatechol, a mixed-ligand complex with a Ti:pyrocatechol:oxalate ratio of 1:1:1 has been observed. acs.org This indicates that one of the oxalate ligands can be substituted by another chelating ligand. This ligand exchange lability is a crucial aspect of its utility as a precursor in the synthesis of other titanium compounds. Monotitanyl oxalate species are generally stable in the pH range of 1.0 to 4.0, but at higher pH values, there is a tendency to form multimeric oxo-bridged species. utwente.nl

Kinetic studies on the complex formation of titanium(III) with oxalate have provided insights into the mechanism of ligand substitution. The data suggest that complex formation proceeds predominantly through reaction with the monoprotonated ligand, HC₂O₄⁻. For the reaction of Ti³⁺ with HC₂O₄⁻, the rate constant (k1b) was determined to be 3.9 x 10⁵ dm³ mol⁻¹ s⁻¹ at 10.0 °C. The subsequent reaction of [Ti(C₂O₄)]⁺ with another HC₂O₄⁻ has an even higher rate constant (k2b) of 8.0 x 10⁶ dm³ mol⁻¹ s⁻¹. These fast reaction rates are indicative of an associative mechanism for ligand substitution at the titanium center. While this data is for Ti(III), it provides a valuable reference for understanding the general principles of ligand exchange dynamics in titanium oxalate systems.

Table 2: Stability and Kinetic Data for Titanium Oxalate Complexes

| Parameter | Species | Value | Conditions | Reference(s) |

| Log Stability Constant (log β₁) | [Ti(OH)₂(C₂O₄)] | 7.90 ± 0.02 | 0.5 M NaClO₄ | acs.org |

| Log Stability Constant (log β₂) | [Ti(OH)₂(C₂O₄)₂]²⁻ | 13.24 ± 0.07 | 0.5 M NaClO₄ | acs.org |

| Formation Rate Constant (k1b) | Ti³⁺ + HC₂O₄⁻ | 3.9 x 10⁵ dm³ mol⁻¹ s⁻¹ | 10.0 °C, I = 1.0 mol dm⁻³ | |

| Formation Rate Constant (k2b) | [Ti(C₂O₄)]⁺ + HC₂O₄⁻ | 8.0 x 10⁶ dm³ mol⁻¹ s⁻¹ | 10.0 °C, I = 1.0 mol dm⁻³ |

Applications in Advanced Materials Science and Engineering

Precursor in Metal Oxide Nanoparticle Synthesis

Potassium titanium oxalate (B1200264) dihydrate serves as a valuable precursor for the synthesis of metal oxide nanoparticles due to its ability to decompose at relatively low temperatures, yielding high-purity materials with controlled morphologies. smolecule.comlookchem.comevitachem.com

Tailored Synthesis of Titanium Dioxide (TiO2) Nanoparticles (Anatase, Rutile, Brookite)

The thermal decomposition of potassium titanium oxalate dihydrate is a common method to produce titanium dioxide (TiO2) nanoparticles. evitachem.com By carefully controlling the synthesis conditions, it is possible to selectively form the different crystalline polymorphs of TiO2: anatase, rutile, and brookite. rsc.orgrsc.orgmdpi.com The choice of polymorph is critical as each exhibits distinct properties beneficial for various applications, including photocatalysis and pigments. smolecule.com

Hydrothermal treatment of potassium titanium oxalate can yield different phases of TiO2. For instance, a one-step hydrothermal method at 120°C can produce titanium oxalate, which upon raising the temperature to 150°C, transforms into a rutile/anatase TiO2 mixed crystal. rsc.orgresearchgate.net Further control over the final phase composition can be achieved by adjusting parameters such as the presence of additives and the duration of the hydrothermal treatment. researchgate.net For example, using specific additives, nearly single-phase anatase TiO2 can be obtained after hydrothermal treatment at 160°C for 1 hour, followed by heating at 900°C for 10 minutes. scientific.net The ability to control the molar ratio of anatase to rutile is particularly important for optimizing photocatalytic activity. scientific.net While anatase and rutile are more commonly synthesized, brookite, the most difficult TiO2 polymorph to prepare, can also be obtained, often in mixed-phase nanocomposites. rsc.orgmdpi.com

| Synthesis Method | Conditions | Resulting TiO2 Polymorph(s) | Reference |

|---|---|---|---|

| Hydrothermal Treatment | 150°C | Rutile/Anatase mixed crystal (~42.5% anatase) | rsc.orgresearchgate.net |

| Hydrothermal Treatment followed by Heating | 160°C for 1 hr, then 900°C for 10 min | Almost single-phase Anatase | scientific.net |

| Solvothermal Method | Mild solvothermal conditions | Brookite/Anatase/Rutile nanocomposites | rsc.org |

Formation of Mixed-Metal Titanates (e.g., Zinc Titanates, Barium Titanate)

Potassium titanium oxalate dihydrate is also a key precursor in the synthesis of mixed-metal titanates, which are of significant interest for their dielectric and piezoelectric properties. A prominent example is the synthesis of barium titanate (BaTiO3), a ferroelectric ceramic widely used in the electronics industry for components like capacitors and transducers. evitachem.comwikipedia.org The synthesis often involves the precipitation of barium titanyl oxalate, which is then calcined to form barium titanate. nist.govgoogle.comresearchgate.net This method allows for the production of high-purity BaTiO3. nist.gov

Similarly, zinc titanates, which exist in several phases such as Zn2TiO4, ZnTi3O8, and ZnTiO3, can be synthesized through the thermal decomposition of precursors derived from potassium titanium oxalate. researchgate.netias.ac.incapes.gov.br These materials are investigated for their potential applications in microwave dielectrics and as pigments. researchgate.net The specific phase of zinc titanate obtained is dependent on the calcination temperature. researchgate.netias.ac.in

| Mixed-Metal Titanate | Synthesis Approach | Key Features | Reference |

|---|---|---|---|

| Barium Titanate (BaTiO3) | Precipitation of barium titanyl oxalate followed by calcination | High-purity ferroelectric ceramic | nist.govresearchgate.net |

| Zinc Titanates (e.g., Zn2TiO4, ZnTiO3) | Thermal decomposition of zinc titanyl oxalate hydrate (B1144303) | Phase formation is temperature-dependent | researchgate.netcapes.gov.br |

Catalysis in Complex Organic Synthesis

The catalytic activity of potassium titanium oxalate dihydrate is another area of significant research, particularly in the field of organic synthesis. Its excellent water solubility allows for its use as a catalyst that can be easily separated from the reaction mixture after completion of the reaction. evitachem.com

Promotion of Multi-Component Condensation Reactions (e.g., Chromene Derivatives)

Potassium titanium oxalate dihydrate has been effectively employed as a catalyst in multi-component condensation reactions. sigmaaldrich.comscientificlabs.co.uk A notable example is the synthesis of chromene derivatives through a three-component reaction of an aromatic aldehyde, malononitrile, and a resorcinol or naphthol derivative. sigmaaldrich.com This catalytic activity is significant as chromene and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities. The use of potassium titanium oxalate as a catalyst in these reactions can offer high yields, typically in the range of 75-89%, with relatively short reaction times of 2-5 hours and a catalyst loading of 5 mol%.

Facilitation of Aromatic Compound Oxidation

Potassium titanium oxalate is also utilized as a catalyst for the oxidation of aromatic compounds. smolecule.comottokemi.comshowa-america.com This process is crucial for the synthesis of valuable chemical intermediates such as carboxylic acids and acid anhydrides. lookchem.comchemicalbook.com The catalytic role of the titanium center in the oxalate complex is believed to facilitate the oxidation process.

Environmental Remediation Technologies

In the realm of environmental science, potassium titanium oxalate dihydrate shows promise in remediation technologies. It can be used to synthesize photocatalysts for the degradation of organic pollutants in wastewater. evitachem.combiosynth.com The photocatalytic activity stems from the generation of titanium dioxide upon decomposition, which is a well-known photocatalyst. evitachem.com

Furthermore, recent studies have explored its application in water treatment for the simultaneous removal of multiple hazardous contaminants. For instance, it has been reported to be effective in precipitating arsenite (As(III)), arsenate (As(V)), and cadmium (Cd) from drinking water. alfa-chemistry.com This process involves the hydrolysis of potassium titanium oxalate and its reaction with naturally occurring calcium ions in the water, leading to the formation of hydrous TiO2 and calcium oxalate. The hydrous TiO2 adsorbs arsenic species, while cadmium can be incorporated into the calcium oxalate precipitate. alfa-chemistry.com This suggests a potential for developing advanced water purification systems.

Photocatalytic Degradation of Organic Pollutants in Wastewater

Potassium titanium oxalate dihydrate is a key precursor for the synthesis of titanium dioxide (TiO₂) nanoparticles, which are highly effective photocatalysts for environmental remediation. scientificlabs.co.ukchemicalbook.com The process of photocatalysis utilizes light to initiate chemical reactions that can break down harmful organic pollutants in wastewater. smolecule.com When TiO₂, derived from potassium titanium oxalate, is irradiated with light of sufficient energy, it generates reactive oxygen species, such as hydroxyl radicals. These highly reactive species can effectively decompose complex organic contaminants into simpler, non-toxic substances like carbon dioxide and water. smolecule.comresearchgate.net

The synthesis of TiO₂ nanoparticles from a titanium oxalate complex via methods like hydrothermal synthesis allows for control over the crystalline structure and morphology of the resulting catalyst. researchgate.net By adjusting parameters such as pH during the synthesis, it is possible to selectively produce different phases of TiO₂ like anatase, rutile, or brookite. researchgate.net This control is crucial as the photocatalytic activity of TiO₂ is highly dependent on its phase composition and particle size. Research has shown that TiO₂ nanoparticles are effective in degrading a wide range of organic pollutants, including dyes, pharmaceuticals, and pesticides. researchgate.netius.edu.ba

Table 1: Research Findings on TiO₂ Photocatalysis Derived from Titanium Oxalate Precursors

| Parameter | Finding | Reference |

| Precursor | Potassium Titanium Oxalate Dihydrate | scientificlabs.co.ukchemicalbook.com |

| Synthesized Material | Titanium Dioxide (TiO₂) Nanoparticles | smolecule.comresearchgate.net |

| Mechanism | Generation of reactive oxygen species under light irradiation to mineralize organic pollutants. | smolecule.comresearchgate.net |

| Controllable Phases | Anatase, Rutile, Brookite (tuned by synthesis pH). | researchgate.net |

| Target Pollutants | Dyes, pharmaceuticals, pesticides, and other persistent organic pollutants. | researchgate.netius.edu.ba |

| End Products | Carbon dioxide, water, and inorganic ions. | smolecule.comresearchgate.net |

Coagulation and Adsorption for Heavy Metal Ion Removal from Aqueous Media

Potassium titanium oxalate has been identified as an efficient coagulant for the simultaneous removal of multiple heavy metal ions from water. researcher.life Studies have demonstrated its effectiveness in removing trace amounts of arsenite (As(III)), arsenate (As(V)), and cadmium (Cd) to meet drinking water standards, outperforming traditional coagulants like ferric sulfate and aluminum sulfate under certain conditions. researcher.life

The removal mechanism involves a dual action upon the addition of potassium titanium oxalate to water containing natural hardness (calcium and magnesium ions). researcher.lifealfa-chemistry.com Firstly, the oxalate ions (C₂O₄²⁻) react with calcium ions (Ca²⁺) to form calcium oxalate (CaC₂O₄), which precipitates out of the solution. researcher.lifealfa-chemistry.com Cadmium, having a similar ionic radius and chemical valence to calcium, can become incorporated into the calcium oxalate crystal lattice, forming a mixed-crystal and effectively removing it from the water. researcher.lifealfa-chemistry.com

Simultaneously, the titanium component hydrolyzes to form hydrous titanium oxide (TiO(OH)₂). alfa-chemistry.com This compound acts as an adsorbent, with arsenic species being removed primarily through complexation with the hydrous titanium oxide. researcher.life This process not only removes heavy metals but also has the added benefits of softening the water by consuming calcium ions and releasing potassium ions (K⁺). researcher.lifealfa-chemistry.com

Table 2: Heavy Metal Removal Using Potassium Titanium Oxalate Coagulation

| Heavy Metal Ion | Removal Mechanism | Reported Efficiency | Reference |

| Arsenic (As(III), As(V)) | Complexation and adsorption by hydrous titanium oxide. | >90% removal with a 120 µmol/L dose. | researcher.life |

| Cadmium (Cd) | Adsorption by hydrous titanium oxide and mixed-crystal formation with calcium oxalate. | >90% removal with a 120 µmol/L dose. | researcher.life |

Surface Functionalization and Coating Development

Electrolyte Component in Plasma Electrolytic Oxidation (PEO) for Metal Surfaces

Potassium titanium oxalate dihydrate is utilized as a key component in aqueous electrolytes for Plasma Electrolytic Oxidation (PEO), a surface engineering technique used to form durable oxide coatings on lightweight metals such as aluminum and titanium alloys. sigmaaldrich.comhereon.de In this process, the metal substrate is submerged in the electrolyte and a high voltage is applied, leading to the formation of micro-discharges (sparks) on the surface. hereon.de These high-energy plasma discharges facilitate the synthesis of a ceramic oxide layer composed of species from both the metal substrate and the electrolyte. hereon.de

Using a potassium titanium oxalate-based electrolyte allows for the direct incorporation of titanium into the surface layer, forming a titanium dioxide (TiO₂) coating on the substrate. bg.ac.rsua.pt Research on the PEO treatment of AA2024 aluminum alloy in an electrolyte containing 40 g/L of potassium titanium oxalate dihydrate demonstrated the successful formation of a TiO₂ surface layer. hereon.de The properties of the resulting coating, such as thickness and morphology, were found to be strongly dependent on the PEO processing time. hereon.debg.ac.rs This method is valued for its ability to functionalize metal surfaces, enhancing their performance characteristics. smolecule.comsigmaaldrich.com

Table 3: PEO Process Parameters for AA2024 Aluminum Alloy

| Parameter | Value / Observation | Reference |

| Substrate | AA2024 Aluminum Alloy | hereon.debg.ac.rs |

| Electrolyte | Aqueous solution of Potassium Titanium Oxalate Dihydrate | hereon.deua.pt |

| Electrolyte Concentration | 40 g/L | hereon.de |

| Key Outcome | Direct formation of a TiO₂ surface layer. | bg.ac.rsua.pt |

| Influencing Factor | Coating thickness and morphology are strongly dependent on PEO treatment time. | hereon.de |

Formation of Protective Ceramic Layers

The TiO₂ layers produced on metal surfaces via PEO using a potassium titanium oxalate electrolyte constitute hard, protective ceramic coatings. rxchemicals.comlookchem.com These coatings significantly enhance the surface properties of the underlying metal, notably improving resistance to corrosion and wear. smolecule.comlookchem.com

Analysis of the ceramic layers formed on aluminum alloy reveals that they are primarily composed of TiO₂ in its rutile and anatase crystalline phases. ua.pt While the PEO treatment time strongly influences the coating's thickness, the phase composition (the ratio of rutile to anatase) is not significantly affected by the duration of the process. ua.pt The formation of these high-temperature oxide phases provides a robust barrier against environmental degradation. hereon.de The ability of potassium titanium oxalate to facilitate the creation of these protective layers makes it a valuable material in industries where enhancing the durability of metal components is critical. lookchem.comottokemi.com Furthermore, the addition of titanium potassium oxalate to the electrolyte during micro-arc oxidation of aluminum alloys has been shown to improve the compactness of the resulting Al₂O₃-TiO₂ coating, thereby enhancing its anti-corrosion properties. nih.gov

Analytical Methodologies and Sensor Development

Spectrophotometric Quantification of Specific Analytes

The reaction between potassium titanium oxalate (B1200264) dihydrate and hydrogen peroxide in an acidic medium results in the formation of a stable, yellow-orange pertitanic acid complex. This colored complex exhibits strong absorbance in the visible region of the electromagnetic spectrum, a characteristic that is harnessed for the spectrophotometric quantification of hydrogen peroxide.

Determination of Hydrogen Peroxide Concentration in Solution

A prevalent analytical application of potassium titanium oxalate dihydrate is in the spectrophotometric determination of hydrogen peroxide concentrations in aqueous samples. The core principle of this method involves the reaction of hydrogen peroxide with a potassium titanium oxalate solution in an acidic environment. The resultant yellow pertitanic acid complex is then measured spectrophotometrically, typically at a wavelength of 400 nm, to determine the concentration of hydrogen peroxide.

This method is applicable to a wide range of hydrogen peroxide concentrations, with studies demonstrating its suitability for levels from as low as 0.1 µg/mL up to 50 µg/mL. The reaction is highly specific to hydrogen peroxide, which enhances the reliability of the measurements. The procedure generally involves clarifying the sample, if necessary, followed by the addition of the potassium titanium oxalate reagent and measurement of the absorbance of the solution.

Calibration Data for Spectrophotometric Determination of Hydrogen Peroxide

| Hydrogen Peroxide Concentration (µg/mL) | Absorbance at 400 nm |

|---|---|

| 0.0 | 0.000 |

| 5.0 | 0.105 |

| 10.0 | 0.210 |

| 20.0 | 0.420 |

| 30.0 | 0.630 |

| 40.0 | 0.840 |

| 50.0 | 1.050 |

Note: The data in this table is representative and intended for illustrative purposes.

Development of Probes for Hydrogen Peroxide Vapor Detection

Building upon the same chemical principle, potassium titanium oxalate has been instrumental in the development of solid-state probes for the detection of hydrogen peroxide vapor. An innovative approach involves loading cellulose (B213188) pellets with potassium titanium oxide oxalate to create probe particles. When exposed to hydrogen peroxide vapor, these pellets undergo a distinct color change, which can be quantified using image analysis.

Research has shown a clear correlation between the hydrogen peroxide vapor pressure and the change in color of the probes, as measured by absorbance and colorimetric values. This method provides a practical and inexpensive means of monitoring hydrogen peroxide vapor in various environments. The sensitivity of these probes allows for the detection of ppm levels of hydrogen peroxide vapor.

Response of Potassium Titanium Oxalate Probes to Hydrogen Peroxide Vapor

| H2O2 Vapor Pressure (ppm) | Absorbance Change (after 24h) | Hunter Color Value (b*) |

|---|---|---|

| 0.7 | 0.05 | 10 |

| 1.3 | 0.10 | 18 |

| 2.8 | 0.21 | 30 |

| 5.4 | 0.40 | 45 |

| 10.8 | 0.80 | 60 |

Note: The data in this table is based on published research findings and is for illustrative purposes.

Methodological Validation and Interference Mitigation Strategies

The spectrophotometric method using potassium titanium oxalate for hydrogen peroxide determination has been shown to be both simple and rapid. Validation studies have highlighted its robustness and specificity. The formation of the peroxotitanium complex is highly specific to hydrogen peroxide, which minimizes interference from a variety of other substances that are known to affect alternative methods, such as the iodide method. This includes a range of complexing and reducing agents, as well as catalysts of peroxide decomposition.

However, like any analytical method, it is not entirely free from interferences. One of the primary interferents is the fluoride (B91410) ion, which has been found to negatively impact the accuracy of the determination. Additionally, samples with a strong intrinsic yellow background color, such as certain industrial wastewaters, can lead to erroneously high readings.

To counteract these interferences, several mitigation strategies have been developed.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Morphology and Phase Control

Future research is increasingly directed towards the development of advanced synthetic methods that allow for precise control over the morphology (shape and size) and phase (crystal structure) of materials derived from potassium titanium oxalate (B1200264) dihydrate. As it is a key precursor for titanium dioxide (TiO2), controlling the resulting TiO2 nanoparticles' properties is of paramount importance for applications in photocatalysis and materials science. smolecule.comchemicalbook.comsigmaaldrich.com

Novel synthetic routes being explored include:

Hydrothermal Synthesis: This method involves crystallization from high-temperature aqueous solutions under high vapor pressures. Research has shown that by varying the hydrothermal temperature, it is possible to control the formation of different TiO2 phases, such as anatase and rutile. For instance, one study demonstrated that at 120 °C, titanium oxalate is formed, while at 150 °C, a durian-shaped rutile/anatase mixed crystal can be obtained. rsc.org Another study showed that hydrothermal treatment at 160°C could yield an almost single phase of anatase TiO2. scientific.net

Solvothermal Synthesis: Similar to the hydrothermal method, this technique uses an organic solvent instead of water, allowing for different reaction conditions and potentially leading to unique morphologies. evitachem.com

Ultrasonic Synthesis: The application of ultrasonic waves can enhance reaction efficiency, leading to faster synthesis times and improved yields. evitachem.com This method has been utilized for the synthesis of chromene derivatives using potassium titanium oxalate as a catalyst. sigmaaldrich.com

Control over these parameters is crucial because the phase and morphology of the resulting titanium dioxide significantly influence its performance. For example, a mixture of anatase and rutile phases in TiO2 has been shown to exhibit higher photocatalytic activity than either single phase. scientific.net

Table 1: Synthetic Methods for Phase and Morphology Control

| Synthetic Method | Key Parameters | Outcome | Reference |

| Homogeneous Precipitation & Hydrothermal Treatment | Temperature (160°C vs. 170°C), Subsequent Heating | Control over anatase-to-rutile molar ratio in TiO2 powders. scientific.net | scientific.net |

| One-Step Hydrothermal Method | Temperature (120°C vs. 150°C) | Formation of titanium oxalate or rutile/anatase TiO2 mixed crystals. rsc.org | rsc.org |

| Ultrasonic Synthesis | Ultrasonic Waves | Enhanced reaction efficiency and faster synthesis times. evitachem.com | evitachem.com |

Deeper Computational and Experimental Mechanistic Studies

While the utility of potassium titanium oxalate in various reactions is well-documented, a deeper, atomistic understanding of the reaction mechanisms is a key area for future research. Advanced computational and experimental studies are needed to elucidate the complex processes that govern its behavior.

Experimental Approaches:

Thermal Analysis: Techniques such as thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are employed to study the thermal dehydration and decomposition processes. researchgate.net Studies have shown that the dehydration of the dihydrate compound occurs in a single, practically irreversible step. researchgate.net The thermal decomposition in an inert atmosphere proceeds through multiple stages, ultimately forming potassium titanate. researchgate.net Understanding these pathways is critical for its use as a precursor in high-temperature material synthesis.

Kinetic Studies: Model-free isoconversional methods are used to determine the activation energy of decomposition and dehydration reactions, providing insights into the complexity of these processes. researchgate.netresearchgate.net